![molecular formula C20H16ClN7O2 B2648109 (E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide CAS No. 2035036-05-4](/img/structure/B2648109.png)
(E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide
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Description
(E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H16ClN7O2 and its molecular weight is 421.85. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile One-Pot Syntheses and Applications
Research involving polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, such as the one conducted by Latif et al. (2003), highlights the potential for creating novel compounds through one-pot syntheses. These methodologies could be relevant for generating derivatives of the specified chemical for various scientific purposes, such as developing new materials or probing biological systems (Latif, Rady, & Döupp, 2003).
Synthesis and Acid-Base Interactions
The work by Kudelko, Jasiak, & Ejsmont (2014) on synthesizing novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles and their acid-base interactions suggests a framework for exploring how modifications to the chemical structure, similar to the compound , might affect its properties and interactions. This knowledge is crucial for tailoring compounds for specific research or industrial applications (Kudelko, Jasiak, & Ejsmont, 2014).
Antimicrobial Assessment of Thiosemicarbazide Derivatives
Elmagd, Hemdan, Samy, & Youssef (2017) explored the antimicrobial activity of thiosemicarbazide derivatives, providing insight into how structural variations can impact biological activity. This research could guide the development of antimicrobial agents or study the biological activity of new synthetic compounds, potentially including derivatives of the specified compound (Elmagd, Hemdan, Samy, & Youssef, 2017).
Polyamides with Pendant Oxadiazole and Pyridine Moieties
Mansoori, Koohi-Zargar, Shekaari, Zamanloo, & Imanzadeh (2011) synthesized novel aromatic polyamides with pendant 1,3,4-oxadiazole and pyridine moieties, indicating applications in materials science, particularly in developing polymers with specific electronic or optical properties. This suggests potential research applications of the chemical in creating new polymeric materials (Mansoori, Koohi-Zargar, Shekaari, Zamanloo, & Imanzadeh, 2011).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN7O2/c21-16-6-3-14(4-7-16)5-8-18(29)23-10-11-28-13-17(25-27-28)20-24-19(26-30-20)15-2-1-9-22-12-15/h1-9,12-13H,10-11H2,(H,23,29)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGOELCFFFUCDJ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide |
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